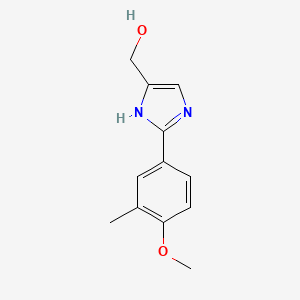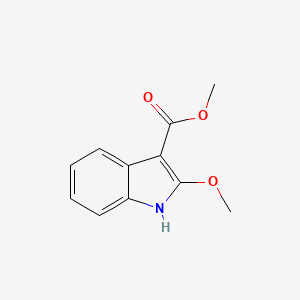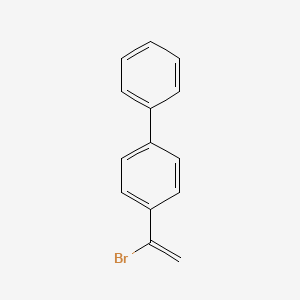
2-(4-Methoxy-3-methylphenyl)imidazole-5-methanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-Methoxy-3-methylphenyl)imidazole-5-methanol is a chemical compound with the molecular formula C12H14N2O2. It is a derivative of imidazole, a five-membered heterocyclic compound containing two nitrogen atoms. Imidazole derivatives are known for their wide range of applications in pharmaceuticals, agrochemicals, and other industries due to their versatile chemical properties .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methoxy-3-methylphenyl)imidazole-5-methanol typically involves the cyclization of amido-nitriles. One common method is the nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization. This method allows for the inclusion of various functional groups, including aryl halides and aromatic heterocycles .
Industrial Production Methods
Industrial production of imidazole derivatives often involves multi-step synthesis processes that are optimized for high yield and purity. These processes may include the use of microwave radiation and specific catalysts to accelerate the reaction and improve efficiency .
化学反应分析
Types of Reactions
2-(4-Methoxy-3-methylphenyl)imidazole-5-methanol can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate
Reducing agents: Sodium borohydride, lithium aluminum hydride
Substituting agents: Halogens, alkylating agents
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazole-5-carboxylic acid derivatives, while reduction may produce imidazole-5-methanol derivatives .
科学研究应用
2-(4-Methoxy-3-methylphenyl)imidazole-5-methanol has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a catalyst in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of infections and inflammatory diseases.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other industrial products
作用机制
The mechanism of action of 2-(4-Methoxy-3-methylphenyl)imidazole-5-methanol involves its interaction with specific molecular targets and pathways. For example, it may inhibit the activity of certain enzymes or receptors, leading to a reduction in the production of inflammatory mediators or the inhibition of microbial growth .
相似化合物的比较
Similar Compounds
Similar compounds to 2-(4-Methoxy-3-methylphenyl)imidazole-5-methanol include other imidazole derivatives such as:
- 2-Methylimidazole
- 4-Methylimidazole
- 2-Phenylimidazole
Uniqueness
What sets this compound apart from these similar compounds is its unique substitution pattern, which imparts distinct chemical and biological properties. For example, the presence of the methoxy and methyl groups on the phenyl ring can influence its reactivity and interaction with biological targets .
属性
分子式 |
C12H14N2O2 |
|---|---|
分子量 |
218.25 g/mol |
IUPAC 名称 |
[2-(4-methoxy-3-methylphenyl)-1H-imidazol-5-yl]methanol |
InChI |
InChI=1S/C12H14N2O2/c1-8-5-9(3-4-11(8)16-2)12-13-6-10(7-15)14-12/h3-6,15H,7H2,1-2H3,(H,13,14) |
InChI 键 |
FKLPZFIIPPYPRQ-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C=CC(=C1)C2=NC=C(N2)CO)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[3-(Benzyloxy)-4-bromophenyl]acetonitrile](/img/structure/B15333445.png)
![7-Bromo-8-methylindolo[2,1-b]quinazoline-6,12-dione](/img/structure/B15333454.png)
![Ethyl 2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline]-7'-carboxylate hydrochloride](/img/structure/B15333461.png)




![1-Isopropyl-1H-pyrazolo[3,4-b]pyridin-6-amine](/img/structure/B15333486.png)

![2,2,2-Trichloro-1-[4-chloro-1-(triisopropylsilyl)-1H-pyrrol-3-yl]ethanone](/img/structure/B15333491.png)
![7-Methyl-2-[4-(trifluoromethoxy)phenyl]imidazo[1,2-a]pyridine](/img/structure/B15333493.png)



